Fmoc-D-Tyr(tBu)-OH
Overview
Description
Fmoc-D-Tyr(tBu)-OH is a pre-loaded resin used for the synthesis of peptide acids containing a C-terminal D-tyrosine amino-acid residue by Fmoc Solid Phase Peptide Synthesis (SPPS) . It is part of the Novabiochem® product line .
Synthesis Analysis
The Fmoc-D-Tyr(tBu)-OH is synthesized using the Fmoc solid-phase peptide synthesis strategy . The Fmoc amino acids are pre-loaded to Wang resins to minimize epimerization and dipeptide formation .Chemical Reactions Analysis
The Fmoc-D-Tyr(tBu)-OH is used in Fmoc solid-phase peptide synthesis reactions . The Fmoc-chromophore is liberated upon treatment with DBU/DMF .Physical And Chemical Properties Analysis
The Fmoc-D-Tyr(tBu)-OH appears as white to yellow to beige beads . The loading, which is the photometric determination of the Fmoc-chromophore liberated upon treatment with DBU/DMF, is 0.40 - 1.00 mmol/g . The swelling volume in DMF is lot specific .Scientific Research Applications
Synthesis of Fluorotyrosine-Containing Peptides : Fmoc-F2Y(tBu)-OH, a derivative of Fmoc-D-Tyr(tBu)-OH, is used for synthesizing peptides with kinetic properties similar to their tyrosine counterparts but with resistance to tyrosinase action. This is particularly useful in peptide library screening for protein tyrosine phosphatases (PTPs) substrates (Gopishetty et al., 2008).
Minimizing Aspartimide Formation in Peptides : In the context of Fmoc/tBu chemistry, derivatives like Fmoc-D-Tyr(tBu)-OH are employed to prevent aspartimide formation in aspartyl-containing peptides, which is a common challenge in peptide synthesis (Behrendt et al., 2015).
Preparation of O-phosphotyrosine-containing Peptides : The t-butylphosphate-protected derivative, such as Fmoc-Tyr(PO3 tBu2)-OH, is preferred in Fmoc solid-phase peptide synthesis for producing high-purity phosphopeptides (Valerio et al., 1995).
Self-Assembly of Modified Amino Acids : Studies have shown that compounds like Fmoc-Tyr(tbu)-OH can self-assemble into well-defined structures such as fibers and spherical shapes, which is significant for the design of novel materials in material science and nanotechnology (Gour et al., 2021).
Greening Fmoc/tBu Solid-Phase Peptide Synthesis : Research into the environmental impact of peptide synthesis has highlighted the use of Fmoc-D-Tyr(tBu)-OH in more environmentally friendly synthesis methods, reducing the use of hazardous solvents (Al Musaimi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-19-14-12-18(13-15-19)16-25(26(30)31)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUKCFULLJFBFN-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922687 | |
Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Tyr(tBu)-OH | |
CAS RN |
118488-18-9 | |
Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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